![molecular formula C36H27N6NaO6S2 B3156448 8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt CAS No. 83006-74-0](/img/structure/B3156448.png)
8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt, is a complex organic compound known for its vibrant color and utility in various scientific applications. This compound is a type of azo dye, which are characterized by their nitrogen-nitrogen double bond (azo group) and are widely used in textile, paper, and food industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of naphthalene to produce 5-sulphonic acid naphthalene. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with aniline to form the azo dye.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amines or hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium dithionite, hydrogen gas
Substitution: Halogenating agents (e.g., bromine, chlorine), strong acids (e.g., sulfuric acid)
Major Products Formed:
Quinone derivatives from oxidation
Amines or hydrazones from reduction
Halogenated derivatives from substitution
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a pH indicator and in the study of azo dye chemistry.
Biology: Employed in staining techniques for microscopy and cell biology research.
Medicine: Utilized in diagnostic assays and as a component in certain pharmaceutical formulations.
Industry: Widely used as a colorant in textiles, paper, and food products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of its azo group with molecular targets. The azo group can participate in electron transfer reactions, which are crucial in various biological and chemical processes. The specific molecular targets and pathways involved depend on the context of its application, such as binding to proteins in staining techniques or interacting with cellular components in diagnostic assays.
Comparison with Similar Compounds
Acid Black 24: Another azo dye used in textile dyeing.
Congo Red: A diazo dye used in biological staining.
Methyl Orange: A pH indicator and azo dye.
Uniqueness: 8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt, is unique due to its specific structural features, such as the presence of multiple azo groups and sulfonic acid groups, which contribute to its distinct color properties and reactivity.
Properties
CAS No. |
83006-74-0 |
|---|---|
Molecular Formula |
C36H27N6NaO6S2 |
Molecular Weight |
726.8 g/mol |
IUPAC Name |
azanium;sodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C36H25N5O6S2.H3N.Na/c42-48(43,44)34-17-7-13-26-27(34)14-6-16-29(26)38-39-30-19-20-31(25-12-5-4-11-24(25)30)40-41-32-21-22-33(37-23-9-2-1-3-10-23)36-28(32)15-8-18-35(36)49(45,46)47;;/h1-22,37H,(H,42,43,44)(H,45,46,47);1H3;/q;;+1/p-1 |
InChI Key |
DCAAFXYYTKDHII-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)C=CC=C3S(=O)(=O)O.N.[Na] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[NH4+].[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


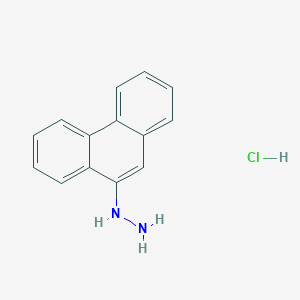
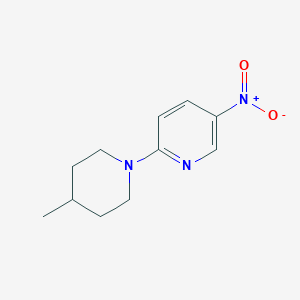
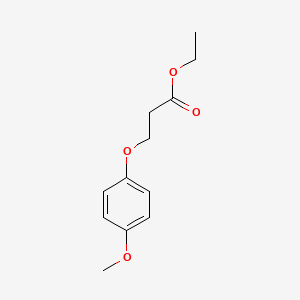
![(R)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethyl]-1-phthalazinamine](/img/structure/B3156414.png)
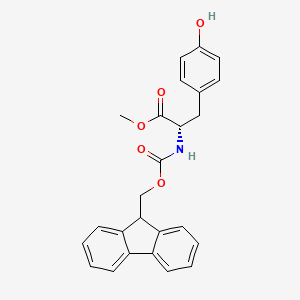
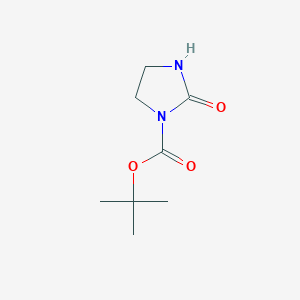
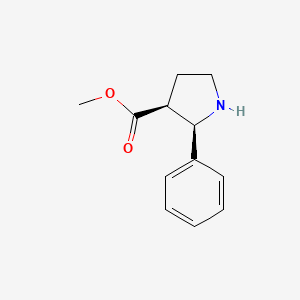

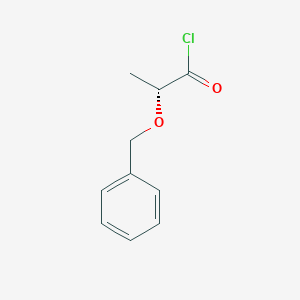
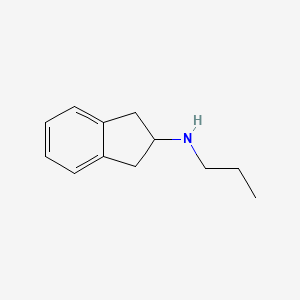

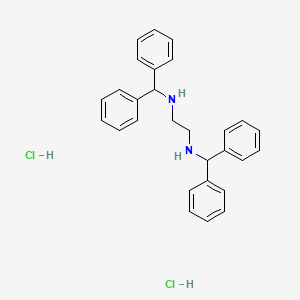

![5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B3156475.png)
